2-Amino-N-(2-methoxyethyl)acetamide hydrochloride
Description
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a substituted acetamide derivative characterized by a methoxyethyl group attached to the nitrogen atom of the acetamide backbone. The methoxyethyl substituent likely enhances solubility in polar solvents compared to alkyl or aryl-substituted analogs, while maintaining moderate lipophilicity for membrane permeability. Its molecular formula is C₅H₁₂ClN₂O₂ (molecular weight: 184.62 g/mol) .
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDWCIPGZFGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696391 | |
| Record name | N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-70-6 | |
| Record name | N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride typically involves the reaction of 2-methoxyethylamine with chloroacetyl chloride, followed by the addition of ammonia . The reaction conditions usually require a controlled temperature environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under stringent quality control measures. The process often includes purification steps such as recrystallization to achieve the required purity levels .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 2-amino-N-(2-methoxyethyl)acetamide hydrochloride undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (110°C, 8–12 hr) | 2-Aminoacetic acid + 2-methoxyethylamine hydrochloride |
| Basic hydrolysis | 2M NaOH, 80°C, 4–6 hr | Sodium salt of 2-aminoacetic acid + 2-methoxyethylamine (free base) |
Mechanism :
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Acidic conditions protonate the amide carbonyl, rendering it susceptible to nucleophilic attack by water.
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Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond .
Oxidation Reactions
The primary amino group is susceptible to oxidation, forming nitro or nitroso derivatives:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 0°C, 2 hr | 2-Nitroso-N-(2-methoxyethyl)acetamide |
| H₂O₂ (30%) | RT, 6 hr | 2-Nitro-N-(2-methoxyethyl)acetamide |
Key Findings :
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Excess KMnO₄ at low temperatures minimizes over-oxidation.
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H₂O₂ yields milder oxidation, preserving the methoxyethyl group .
Reduction Reactions
The compound can be reduced to primary amines or secondary alcohols:
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Dry THF, reflux, 4 hr | N-(2-Methoxyethyl)ethylenediamine |
| NaBH₄/CeCl₃ | MeOH, 0°C, 1 hr | 2-Hydroxy-N-(2-methoxyethyl)acetamide |
Mechanistic Insight :
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LiAlH₄ reduces the amide to an amine via a two-electron transfer mechanism.
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NaBH₄ with CeCl₃ selectively reduces carbonyl groups to alcohols .
Substitution Reactions
The amino group participates in nucleophilic substitution:
| Reagent | Conditions | Products |
|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C, 2 hr | 2-Acetamido-N-(2-methoxyethyl)acetamide |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 12 hr | 2-Benzylamino-N-(2-methoxyethyl)acetamide |
Applications :
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Acylation stabilizes the amino group for drug-delivery applications.
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Alkylation introduces hydrophobic moieties for solubility studies .
Complexation and Chelation
The amino and carbonyl groups act as ligands for metal ions:
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| CuSO₄·5H₂O | H₂O, RT, 1 hr | Octahedral Cu(II) complex (1:2 stoichiometry) |
| FeCl₃ | EtOH, 60°C, 3 hr | Trigonal Fe(III) complex |
Research Implications :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition yields:
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Primary products : CO₂, NH₃, and 2-methoxyethylamine.
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Secondary products : Charred residues containing nitriles and polycyclic aromatics.
Scientific Research Applications
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Overview
The following table compares key structural and biological attributes of 2-amino-N-(2-methoxyethyl)acetamide hydrochloride with structurally related acetamide derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity
- FPL 13950 : The diphenylethyl group confers significant lipophilicity, aiding blood-brain barrier penetration and NMDA receptor interaction. Demonstrated neuroprotection in rodent models of ischemia and hypoxia .
- Fluoroethyl Analog (): Fluorine’s electronegativity may improve metabolic stability and bioavailability compared to non-halogenated analogs like N-ethylglycinamide HCl .
Physicochemical Properties
- Solubility : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like FPL 13950. However, it is less polar than the dihydroxyethyl group in Midodrine .
- Lipophilicity : Methoxyethyl-substituted compounds balance moderate lipophilicity (suitable for membrane permeability) with reduced toxicity risks compared to highly lipophilic diphenylethyl derivatives .
Biological Activity
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 168.62 g/mol. It appears as a white to off-white crystalline powder, soluble in water, and is primarily used in pharmaceutical research and development. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an amino group, a methoxyethyl side chain, and an acetamide functional group. These structural elements contribute to its reactivity and potential biological activity. The presence of the methoxyethyl group may enhance lipophilicity, potentially influencing its absorption and distribution in biological systems.
Interaction Studies
Interaction studies have been conducted to investigate the binding affinity of this compound with biological targets. These studies are crucial for determining the compound's viability as a therapeutic agent. For instance, it has been noted that compounds with similar acetamide structures can exhibit significant binding affinities for specific receptors or enzymes .
Comparative Analysis
A comparison with structurally related compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoacetamide | Lacks methoxyethyl group | Simpler structure, broader applications |
| N,N-Dimethylacetamide | Contains dimethyl instead of methoxyethyl | Used primarily as a solvent |
| 2-Methoxyethylamine | Similar side chain but lacks acetamide group | Focused on amine properties |
| N-(2-Methoxyethyl)-N-methylacetamide | Contains both methoxyethyl and methyl groups | Potentially different pharmacological effects |
This table highlights how the structural features of this compound may confer distinct biological activities not found in simpler or alternative compounds.
Case Studies
While specific case studies directly involving this compound are scarce, related research on acetamides indicates their potential in various therapeutic contexts. For example, N,N-disubstituted acetamides have shown promising results in binding affinity studies for targets like translocator protein (TSPO), which is involved in neuroinflammation .
Example Case: TSPO Binding Affinity
In a study examining novel N,N-disubstituted pyrazolopyrimidine acetamides, compounds similar to this compound demonstrated binding affinities ranging from picomolar to nanomolar levels for TSPO. This suggests that modifications to the acetamide structure can significantly influence biological activity .
Safety and Toxicology
There is currently no comprehensive safety profile available for this compound. As with many chemical compounds used in pharmaceutical research, further studies are needed to evaluate its toxicity and safety in biological systems.
Q & A
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in stereochemistry, impurities, or assay conditions. Validate purity via HPLC and mass spectrometry. Use standardized in vitro models (e.g., α₁-adrenergic receptor binding assays) to compare activity. Cross-reference crystallographic data (e.g., XRD) to confirm structural consistency .
Q. What strategies are effective in analyzing its polymorphic forms, and how do they impact pharmacological properties?
- Methodological Answer : Polymorphs are identified via differential scanning calorimetry (DSC), powder XRD, and Raman spectroscopy. Solvent-mediated crystallization (e.g., using ethanol/water mixtures) can isolate specific forms. Pharmacokinetic differences (e.g., solubility, bioavailability) between polymorphs are evaluated using dissolution testing and in vivo models .
Q. What computational approaches are used to predict its interactions with biological targets, such as α-adrenergic receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor binding using crystal structures of α₁-adrenergic receptors (PDB ID: 2RH1). Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Validation involves comparing docking scores with experimental IC₅₀ values from radioligand displacement assays .
Q. How does the presence of electron-withdrawing groups (e.g., trifluoroethyl) influence its reactivity in amide bond formation?
- Methodological Answer : Trifluoroethyl groups increase electrophilicity at the carbonyl carbon, accelerating amide bond formation. Kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify reaction rates. Steric effects are minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
Q. What in vitro models are appropriate for evaluating its vasopressor activity?
- Methodological Answer : Isolated rat aortic ring assays measure contractile response to α₁-adrenergic agonism. Intracellular calcium flux in HEK-293 cells transfected with ADRA1A receptors is monitored via fluorescent dyes (e.g., Fluo-4). Dose-response curves (0.1–100 µM) establish EC₅₀ values, validated against reference agonists like phenylephrine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
